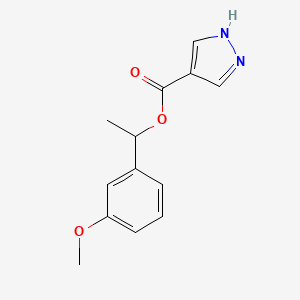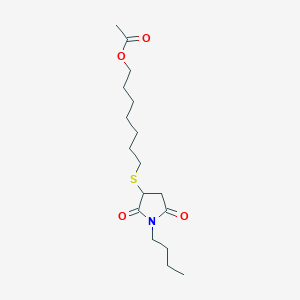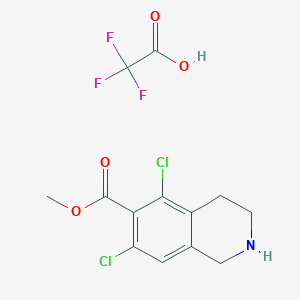
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research fields due to its potential biological activities and reactivity.
Vorbereitungsmethoden
The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps and organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods may involve the use of advanced organic synthesis technologies and equipment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. Depending on the nature and position of the substituents, it may exhibit various biological activities. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Another related compound with similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H12Cl2F3NO4 |
|---|---|
Molekulargewicht |
374.14 g/mol |
IUPAC-Name |
methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11Cl2NO2.C2HF3O2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;3-2(4,5)1(6)7/h4,14H,2-3,5H2,1H3;(H,6,7) |
InChI-Schlüssel |
YQXWVPKNYODSGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
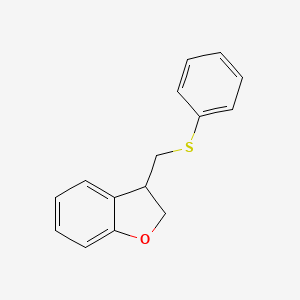
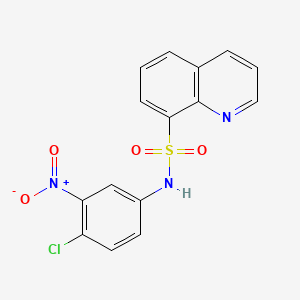

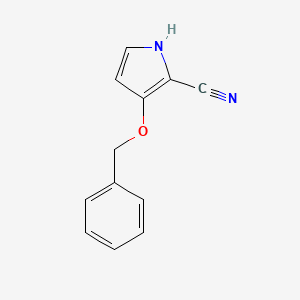
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
